(2Z,4E,10Z)-N-(2-methylpropyl)dodeca-2,4,10-trien-8-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z,4E,10Z)-N-(2-methylpropyl)dodeca-2,4,10-trien-8-ynamide is a complex organic compound characterized by its unique structure, which includes multiple double bonds and a triple bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,4E,10Z)-N-(2-methylpropyl)dodeca-2,4,10-trien-8-ynamide typically involves multi-step organic reactions. One common approach is the use of alkyne metathesis and subsequent functional group transformations. The reaction conditions often require the use of catalysts such as molybdenum or tungsten complexes to facilitate the formation of the triple bond. Additionally, the stereochemistry of the double bonds is controlled through selective hydrogenation and isomerization steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2Z,4E,10Z)-N-(2-methylpropyl)dodeca-2,4,10-trien-8-ynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form corresponding epoxides or diols.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the triple bond to a double bond or single bond, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
Epoxides and Diols: From oxidation reactions
Alkenes and Alkanes: From reduction reactions
Substituted Amides: From nucleophilic substitution reactions
Scientific Research Applications
(2Z,4E,10Z)-N-(2-methylpropyl)dodeca-2,4,10-trien-8-ynamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of (2Z,4E,10Z)-N-(2-methylpropyl)dodeca-2,4,10-trien-8-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting or modifying their activity. The pathways involved may include the inhibition of inflammatory mediators or the disruption of microbial cell walls.
Comparison with Similar Compounds
Similar Compounds
(2Z,4E,10Z)-N-(2-methylpropyl)dodeca-2,4,10-trien-8-ynamide: shares similarities with other alkyne-containing amides, such as:
Uniqueness
The uniqueness of this compound lies in its specific arrangement of double and triple bonds, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H23NO |
---|---|
Molecular Weight |
245.36 g/mol |
IUPAC Name |
(2Z,4E,10Z)-N-(2-methylpropyl)dodeca-2,4,10-trien-8-ynamide |
InChI |
InChI=1S/C16H23NO/c1-4-5-6-7-8-9-10-11-12-13-16(18)17-14-15(2)3/h4-5,10-13,15H,8-9,14H2,1-3H3,(H,17,18)/b5-4-,11-10+,13-12- |
InChI Key |
NFFPFDVUIWBNTI-GBEDUDKYSA-N |
SMILES |
CC=CC#CCCC=CC=CC(=O)NCC(C)C |
Isomeric SMILES |
C/C=C\C#CCC/C=C/C=C\C(=O)NCC(C)C |
Canonical SMILES |
CC=CC#CCCC=CC=CC(=O)NCC(C)C |
Synonyms |
dodeca-2Z,4E,10Z-trien-8-ynoic acid isobutylamide DTAI cpd |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.